3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one
Description
Properties
IUPAC Name |
3-[2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O4/c1-19-11(14(15,16)17)18-22(12(19)24)9-2-4-20(5-3-9)10(23)8-21-6-7-26-13(21)25/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSGDVOONVLSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)CN3CCOC3=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-2-oxoethyl)oxazolidin-2-one represents a complex structure with potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and other therapeutic potentials.
Structural Overview
The compound contains several significant moieties:
- Triazole ring : Known for various biological activities including antifungal and antibacterial properties.
- Piperidine : A common scaffold in medicinal chemistry that enhances biological activity.
- Oxazolidinone : Associated with antibiotic properties, particularly against Gram-positive bacteria.
1. Antibacterial Activity
Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit notable antibacterial effects. For instance, studies indicate that triazole derivatives can outperform traditional antibiotics against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound Type | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Triazole Derivatives | 0.125 - 8 | S. aureus, E. coli, Pseudomonas aeruginosa |
| Reference Antibiotics | 0.68 - 2.96 | Vancomycin, Ciprofloxacin |
The specific compound under investigation has been noted to potentially enhance the activity of known antibiotics through synergistic effects when combined with other agents.
2. Antifungal Activity
The presence of the triazole moiety is crucial for antifungal activity. Compounds similar to the one have shown effectiveness against various fungi, including Candida albicans and Aspergillus niger.
3. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colon cancer) | < 10 |
| Jurkat (Leukemia) | < 15 |
The mechanism of action is believed to involve apoptosis induction and inhibition of cell cycle progression.
Case Study: Synthesis and Evaluation
A study published in a peer-reviewed journal synthesized several derivatives of triazoles and evaluated their biological activities. The results indicated that modifications at specific positions on the triazole ring significantly influenced antibacterial potency and selectivity against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds like this one. Key findings include:
- Electron-donating groups enhance activity.
- The length and branching of substituents on the piperidine ring affect potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other heterocyclic derivatives synthesized in recent studies. For example:
- Compound 4i (from ): Contains a pyrimidin-2(1H)-one core substituted with coumarin and tetrazole groups. Unlike the target compound, it lacks the oxazolidinone and trifluoromethyl-triazolone systems, which may reduce its metabolic stability compared to the trifluoromethyl-containing analogue .
- Compound 4j (from ): Features a thioxo-pyrimidinone and tetrazole linkage. The absence of a piperidine ring in this compound likely alters its pharmacokinetic profile, particularly in terms of membrane permeability .
Functional Group Impact
- Trifluoromethyl Group: The presence of CF₃ in the triazolone ring distinguishes the target compound from analogues like 4i and 4j.
- Oxazolidinone vs. Pyrimidinone: The oxazolidinone ring (present in the target compound) is associated with antimicrobial activity, whereas pyrimidinone derivatives (e.g., 4i) are often explored for antitumor or anti-inflammatory applications .
Hypothetical Physicochemical and Pharmacokinetic Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
